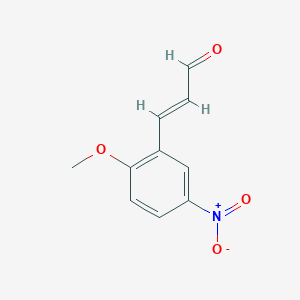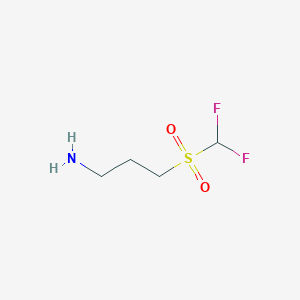
3-((Difluoromethyl)sulfonyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Difluoromethyl)sulfonyl)propan-1-amine is a chemical compound with the molecular formula C4H9F2NO2S It is characterized by the presence of a difluoromethyl group attached to a sulfonyl group, which is further connected to a propan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Difluoromethyl)sulfonyl)propan-1-amine typically involves the introduction of the difluoromethyl group to a suitable precursor. One common method is the reaction of a propan-1-amine derivative with a difluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-((Difluoromethyl)sulfonyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .
Wissenschaftliche Forschungsanwendungen
3-((Difluoromethyl)sulfonyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((Difluoromethyl)sulfonyl)propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((Difluoromethyl)sulfanyl)propan-1-amine: This compound has a similar structure but with a sulfanyl group instead of a sulfonyl group.
3-((Trifluoromethyl)sulfonyl)propan-1-amine: This compound contains a trifluoromethyl group, which can alter its chemical properties and reactivity.
Uniqueness
3-((Difluoromethyl)sulfonyl)propan-1-amine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the sulfonyl group with the difluoromethyl group provides a distinct set of properties that can be exploited in various applications .
Eigenschaften
Molekularformel |
C4H9F2NO2S |
|---|---|
Molekulargewicht |
173.18 g/mol |
IUPAC-Name |
3-(difluoromethylsulfonyl)propan-1-amine |
InChI |
InChI=1S/C4H9F2NO2S/c5-4(6)10(8,9)3-1-2-7/h4H,1-3,7H2 |
InChI-Schlüssel |
FZRAZPDBGURATC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)CS(=O)(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butyl (2R,5R)-2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13550993.png)


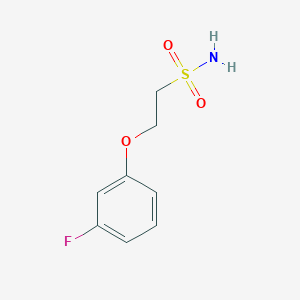
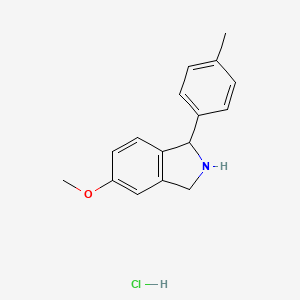
![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13551006.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13551011.png)
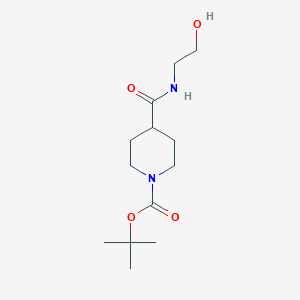
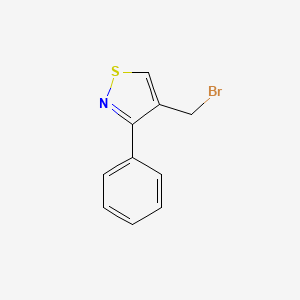

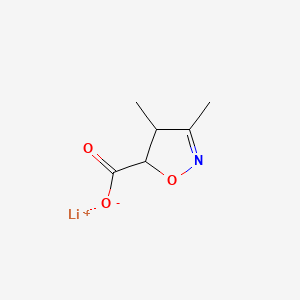
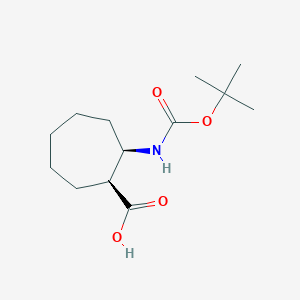
![(7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13551055.png)
